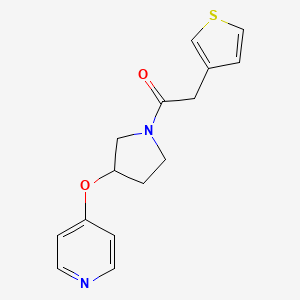

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a thiophene ring

Properties

IUPAC Name |

1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(9-12-4-8-20-11-12)17-7-3-14(10-17)19-13-1-5-16-6-2-13/h1-2,4-6,8,11,14H,3,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTNMURKMAVKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:

Formation of Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine-4-ol with an appropriate halogenating agent to form pyridin-4-yloxy halide.

Pyrrolidine Ring Formation: The pyridin-4-yloxy halide is then reacted with pyrrolidine under basic conditions to form the pyrrolidin-1-yl intermediate.

Thiophene Ring Introduction: Finally, the pyrrolidin-1-yl intermediate is coupled with a thiophene derivative through a carbonylation reaction to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiophene rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H17N3O2S

- Molecular Weight : 288.4 g/mol

- IUPAC Name : 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

The compound features a pyridine ring, a pyrrolidine moiety, and a thiophene group, which contribute to its unique chemical properties and potential biological activities.

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures can inhibit tumor cell growth. The presence of the pyridine and thiophene moieties may enhance interaction with cellular targets involved in cancer progression. For instance, derivatives of this compound have been tested for their ability to inhibit specific kinases related to cancer signaling pathways .

Antiviral Properties

There is emerging evidence suggesting that this compound may exhibit antiviral activity. Similar compounds have demonstrated effectiveness against various viral infections by interfering with viral replication mechanisms .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. It may modulate metabolic pathways by inhibiting enzymes critical for cellular functions, which could lead to therapeutic applications in metabolic disorders .

Synthetic Methods

The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yloxy)ethanone typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of Pyridine and Pyrrolidine Rings : The initial step often involves the reaction of pyridine derivatives with pyrrolidine under controlled conditions.

- Introduction of Thiophene Group : The thiophene moiety can be introduced through electrophilic substitution or coupling reactions with suitable thiophene derivatives.

- Final Modifications : The final product is obtained through acylation reactions to form the ethanone structure, optimizing conditions for yield and purity.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell growth | |

| Antiviral | Significant activity against viruses | |

| Enzyme Interaction | Modulation of metabolic pathways |

Case Study: Antitumor Activity

A study conducted on structurally related compounds highlighted the potential of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yloxy)ethanone to act as an effective inhibitor of specific cancer cell lines. The results indicated a dose-dependent response with significant inhibition rates observed at higher concentrations .

Case Study: Antiviral Mechanism

Research focusing on the antiviral properties demonstrated that derivatives could inhibit viral replication by targeting specific viral enzymes, showcasing the compound's potential in developing antiviral therapies .

Mechanism of Action

The mechanism by which 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(Pyridin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

- 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(furan-3-yl)ethanone

- 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(benzofuran-3-yl)ethanone

Uniqueness

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is unique due to its specific combination of pyridine, pyrrolidine, and thiophene rings, which confer distinct electronic and steric properties. These features make it particularly versatile for various applications in medicinal chemistry and materials science.

Biological Activity

The compound 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring, a pyrrolidine ring, and a thiophene moiety, which contribute to its diverse biological activities. The compound can be represented by the following structural formula:

Key Structural Features

- Pyridine Ring : Known for its role in various pharmacological activities.

- Pyrrolidine Ring : Often involved in enhancing binding affinity to biological targets.

- Thiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biomolecules.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine and thiophene have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity

A study evaluated several derivatives for their anticancer activity against MCF-7 breast cancer cells. The results demonstrated that compounds with similar structural features inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 1.27 to 1.50 μM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX enzymes can lead to reduced inflammatory responses in various models.

Antioxidant Activity

Compounds containing similar structural motifs have been reported to exhibit antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.

- Gene Expression Modulation : It may alter the expression of genes involved in cell cycle regulation and apoptosis.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits MCF-7 cell proliferation | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Antioxidant | Reduces oxidative stress |

Recent Research Highlights

- Anticancer Studies : A recent publication highlighted the promising anticancer effects of similar compounds, showcasing their potential as therapeutic agents .

- Inflammation Pathways : Research on related structures demonstrated significant inhibition of inflammatory markers in vitro .

- Oxidative Stress Reduction : Studies have shown that derivatives possess strong radical scavenging properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.